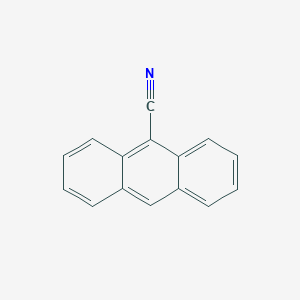

9-Anthracenecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

anthracene-9-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQZHLAEKAVZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049209 | |

| Record name | 9-Cyanoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | 9-Anthracenecarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000326 [mmHg] | |

| Record name | 9-Anthracenecarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1210-12-4 | |

| Record name | 9-Cyanoanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Anthroylnitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Cyanoanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthracenecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Cyanoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthracene-9-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ANTHROYLNITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D39005L8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 9-Anthracenecarbonitrile from 9-Bromoanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-anthracenecarbonitrile from 9-bromoanthracene (B49045), a key transformation in the development of advanced materials and pharmaceutical intermediates. The document details established palladium- and copper-catalyzed cyanation methodologies, offering a comparative analysis of reaction conditions, catalysts, and cyanide sources. Experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate practical application and further research in organic synthesis and drug discovery.

Introduction

This compound is a valuable building block in organic chemistry, serving as a precursor for a variety of functionalized anthracene (B1667546) derivatives used in organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds in medicinal chemistry. The conversion of 9-bromoanthracene to this compound is a pivotal step in accessing these complex molecules. This guide focuses on the two primary catalytic methods for this transformation: palladium-catalyzed and copper-catalyzed cyanation reactions.

The choice between these methods often depends on factors such as cost, catalyst availability, functional group tolerance, and the desired scale of the reaction. While palladium catalysis often offers milder reaction conditions and broader substrate scope, copper catalysis can be a more economical alternative. This guide will explore the nuances of each approach, providing the necessary data and protocols for informed decision-making in a laboratory setting.

Catalytic Methodologies for Cyanation

The substitution of the bromine atom in 9-bromoanthracene with a cyanide group is typically achieved through transition metal-catalyzed cross-coupling reactions. The most prevalent methods employ either palladium or copper catalysts.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation is a versatile and widely used method for the synthesis of aryl nitriles.[1][2] The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, a cyanide source, and a suitable solvent. The general catalytic cycle is illustrated below.

References

An In-depth Technical Guide to the Electrophilic Cyanation of Anthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the electrophilic cyanation of anthracene (B1667546), a key transformation for synthesizing 9-cyanoanthracene and its derivatives. These products are valuable in materials science, medicinal chemistry, and as fluorescent probes. This document covers the theoretical principles governing regioselectivity, discusses common electrophilic cyanating agents, presents representative experimental protocols, and outlines critical safety considerations. The guide is intended to serve as a practical resource for professionals engaged in advanced organic synthesis.

Introduction

Anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings. Its extended π-electron system makes it a target for various functionalization reactions. The introduction of a cyano (-CN) group, particularly at the 9-position, yields 9-cyanoanthracene (9-anthracenecarbonitrile), a compound with significant applications. The electron-withdrawing nature and linear geometry of the nitrile group modify the electronic and photophysical properties of the anthracene core, making these derivatives useful as electron acceptors in organic electronics and as fluorescent molecules for chemical sensing and biological imaging. This guide focuses on the direct electrophilic cyanation of the anthracene nucleus, a primary method for accessing this important molecular scaffold.

Theoretical Background: Regioselectivity in Electrophilic Attack

Electrophilic aromatic substitution (EAS) in anthracene occurs predominantly at the meso-positions (9- and 10-). This high regioselectivity is a direct consequence of the thermodynamic stability of the carbocation intermediate, known as an arenium ion or σ-complex, formed during the reaction.[1]

When an electrophile (E⁺) attacks the C9 position, the resulting arenium ion is stabilized by resonance. Crucially, the positive charge can be delocalized across the ring system while leaving two intact benzene rings, thus preserving a significant portion of the aromatic stabilization energy (approximately 70 kcal/mol). In contrast, attack at other positions (e.g., C1 or C2) results in an arenium ion where the aromaticity of the naphthalene (B1677914) moiety is disrupted, leading to a less stable intermediate. The kinetic profile of the reaction also favors attack at the 9,10-positions, which harbor the largest frontier molecular orbital coefficients in the Highest Occupied Molecular Orbital (HOMO) of anthracene.

The mechanism involves two primary steps:

-

Formation of the Arenium Ion : The π-system of the anthracene attacks the electrophile (in this case, a "CN⁺" equivalent), forming a resonance-stabilized arenium ion. This step is typically rate-determining.

-

Deprotonation : A weak base removes a proton from the site of electrophilic attack, restoring the aromaticity of the central ring and yielding the substituted product.

Caption: General mechanism of electrophilic aromatic substitution on anthracene.

Electrophilic Cyanating Agents

Several reagents can serve as a source of an electrophilic cyanide ("CN⁺") equivalent for the cyanation of aromatic rings. The selection of the agent depends on factors such as substrate reactivity, desired reaction conditions, and safety considerations.

-

Cyanogen (B1215507) Bromide (BrCN) : A common and potent cyanating agent, typically used in conjunction with a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃).[2] This combination forms a highly electrophilic complex that can undergo a Friedel-Crafts-type reaction with electron-rich arenes.[1][3] However, BrCN is highly toxic, volatile (b.p. 62 °C), and should be handled with extreme caution in a well-ventilated fume hood.[4]

-

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) : A bench-stable, crystalline solid that serves as a safer alternative to cyanogen halides.[5] It is often used in transition-metal-catalyzed reactions but can also function as an electrophilic cyanating agent for various nucleophiles, including indoles and pyrroles, often activated by a Lewis acid.[6]

-

Tosyl Cyanide (TsCN) : Another stable solid reagent used for electrophilic cyanation. It has been employed in photo-induced radical transformations and can also react with organometallic reagents to produce nitriles.[7][8][9]

Reaction Methodologies and Data

Direct electrophilic cyanation of unsubstituted anthracene is not as widely documented as other substitutions like halogenation or acylation. The data in the following table is compiled based on conditions used for analogous Friedel-Crafts reactions on anthracene and electrophilic cyanation of other reactive aromatic compounds. These conditions provide a starting point for reaction optimization.

| Reagent System | Catalyst/Activator | Typical Solvent | Temperature (°C) | Expected Outcome & Notes | Analogous Reaction Reference(s) |

| Cyanogen Bromide (BrCN) | Aluminum Chloride (AlCl₃) | Carbon Disulfide (CS₂) or Dichloromethane (B109758) (CH₂Cl₂) | 0 to RT | Primary Product: 9-Cyanoanthracene. High reactivity. Risk of competing bromination or di-substitution. Requires stoichiometric amounts of AlCl₃. | [2][10][11] |

| NCTS | Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloroethane (DCE) | RT to 60 | Primary Product: 9-Cyanoanthracene. Milder conditions and improved safety profile compared to BrCN. May require longer reaction times. | [6] |

| Tosyl Cyanide (TsCN) | Lewis Acid (e.g., TiCl₄, AlCl₃) | Nitromethane or Dichloromethane | RT | Primary Product: 9-Cyanoanthracene. Another stable alternative to BrCN. Reactivity depends heavily on the chosen Lewis acid. | [7] |

Experimental Protocols

The following is a representative, generalized protocol for the Friedel-Crafts cyanation of anthracene using cyanogen bromide and aluminum trichloride. This procedure is adapted from the well-established protocol for the Friedel-Crafts acylation of anthracene and should be performed with rigorous safety precautions.[10]

Materials and Equipment

-

Anthracene (purified, e.g., m.p. 214–215 °C)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Cyanogen Bromide (BrCN)

-

Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and gas outlet/drying tube

-

Ice-water bath

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator)

-

Silica (B1680970) gel for column chromatography

Reaction Procedure

-

Setup : In a 500 mL three-necked flask equipped with a mechanical stirrer and a drying tube, suspend anthracene (10.0 g, 56.1 mmol) in 150 mL of anhydrous CS₂.

-

Cooling : Cool the suspension to 0 °C using an ice-water bath.

-

Catalyst Addition : While stirring vigorously, add anhydrous aluminum chloride (15.0 g, 112.5 mmol) in small portions over 20-30 minutes, ensuring the temperature remains between 0-5 °C.

-

Reagent Addition : In a separate flask, carefully dissolve cyanogen bromide (6.5 g, 61.4 mmol) in 50 mL of anhydrous CS₂. Transfer this solution to a dropping funnel and add it dropwise to the anthracene suspension over 30-45 minutes. Maintain the temperature at 0-5 °C. A colored complex will form.

-

Reaction : After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching : Carefully quench the reaction by pouring the mixture onto a slurry of crushed ice (approx. 200 g) and concentrated HCl (50 mL) with vigorous stirring. This should be done in a large beaker within a fume hood.

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

-

Washing : Combine the organic layers and wash sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product, 9-cyanoanthracene, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate (B1210297) gradient) or by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid to yield a crystalline solid.

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of 9-cyanoanthracene via a Friedel-Crafts reaction.

Caption: Flowchart of a typical synthesis and purification process.

Safety Precautions

The synthesis of 9-cyanoanthracene involves hazardous materials that require strict safety protocols.

-

Toxicity : Cyanogen bromide (BrCN) is highly toxic by inhalation, ingestion, and skin contact. It is also a lachrymator. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.

-

Lewis Acids : Anhydrous aluminum chloride (AlCl₃) reacts violently with water, releasing heat and toxic HCl gas. It should be handled in a moisture-free environment.

-

Solvents : Carbon disulfide is extremely flammable and toxic. Dichloromethane is a suspected carcinogen. Use appropriate ventilation and avoid ignition sources.

-

Quenching : The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with efficient cooling and ventilation.

This guide provides a foundational understanding and practical starting point for the electrophilic cyanation of anthracene. Researchers should consult the primary literature and adhere to all institutional safety guidelines before undertaking any experimental work.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. beyondbenign.org [beyondbenign.org]

- 4. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photo-induced radical transformations of tosyl cyanide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 9-Cyanoanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 9-cyanoanthracene. It includes key spectral data, a detailed experimental protocol for spectral acquisition, and a discussion of the factors influencing its absorption properties. This document is intended to serve as a valuable resource for researchers and professionals working with this compound in various scientific and drug development applications.

Introduction to 9-Cyanoanthracene and its Spectroscopic Properties

9-Cyanoanthracene is an aromatic hydrocarbon derivative characterized by an anthracene (B1667546) backbone with a cyano group substituted at the 9-position. This substitution influences the electronic structure of the anthracene core, which in turn affects its photophysical properties, including its UV-Vis absorption spectrum. The spectrum is characterized by distinct absorption bands in the UV region, corresponding to π-π* electronic transitions within the conjugated aromatic system. Understanding these spectral properties is crucial for applications such as fluorescent probes, organic electronics, and photochemical reactions.

Quantitative UV-Vis Absorption Data

The UV-Vis absorption spectrum of 9-cyanoanthracene exhibits several distinct absorption maxima (λmax). The following table summarizes the key spectral data obtained from the National Institute of Standards and Technology (NIST) database. The molar absorptivity (ε) is a measure of how strongly the molecule absorbs light at a particular wavelength.

| Wavelength (λmax) (nm) | Molar Absorptivity (log ε) | Molar Absorptivity (ε) (L·mol-1·cm-1) |

| ~255 | ~4.9 | ~79,433 |

| ~340 | ~3.7 | ~5,012 |

| ~358 | ~4.0 | ~10,000 |

| ~378 | ~4.1 | ~12,589 |

Note: The values are approximated from the digitized spectrum available in the NIST Chemistry WebBook. The exact values may vary slightly depending on the solvent and experimental conditions.

Influence of Solvent on the Absorption Spectrum

For nonpolar molecules like anthracene and its derivatives, the solvent effects on the absorption spectrum are generally weak. However, the cyano group introduces a dipole moment, which can lead to more pronounced interactions with polar solvents. Typically, an increase in solvent polarity can lead to a slight red-shift (bathochromic shift) of the absorption bands due to the stabilization of the more polar excited state relative to the ground state. Conversely, in some cases, a blue-shift (hypsochromic shift) may be observed. The fluorescence emission spectra of cyano-substituted anthracenes often show more significant solvatochromism than their absorption spectra.[1]

Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum

This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of 9-cyanoanthracene.

4.1. Materials and Equipment

-

9-Cyanoanthracene (solid)

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol (B145695), or acetonitrile)

-

UV-Vis spectrophotometer (double beam)

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Spatula and weighing paper

4.2. Procedure

-

Solvent Selection: Choose a solvent in which 9-cyanoanthracene is soluble and that is transparent in the UV-Vis region of interest (typically 200-450 nm). Cyclohexane is a good nonpolar option, while ethanol or acetonitrile (B52724) can be used as polar solvents.

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of 9-cyanoanthracene (e.g., 1-2 mg) using an analytical balance.

-

Quantitatively transfer the solid to a volumetric flask (e.g., 100 mL).

-

Dissolve the compound in the chosen solvent and fill the flask to the mark. This will be your stock solution. Calculate the molar concentration of this solution.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0 at the λmax. This is the optimal range for accurate measurements according to the Beer-Lambert Law.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.

-

Set the wavelength range for the scan (e.g., 200 nm to 450 nm).

-

-

Baseline Correction:

-

Fill two quartz cuvettes with the pure solvent.

-

Place the cuvettes in the reference and sample holders of the spectrophotometer.

-

Perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the most dilute working solution.

-

Fill the sample cuvette with the working solution.

-

Place the cuvette back into the sample holder.

-

Run the scan to obtain the absorption spectrum.

-

Repeat the measurement for all the prepared working solutions, from the most dilute to the most concentrated.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) from the spectra.

-

Using the absorbance value at a specific λmax and the known concentration of the solution, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Logical Workflow for UV-Vis Spectral Analysis

The following diagram illustrates the logical workflow for the experimental determination of the UV-Vis absorption spectrum of 9-cyanoanthracene.

Caption: Experimental workflow for UV-Vis absorption analysis of 9-cyanoanthracene.

Signaling Pathways and Logical Relationships

In the context of UV-Vis spectroscopy, there are no biological "signaling pathways" to depict. However, a logical relationship diagram can illustrate the fundamental principles governing the absorption of light by a molecule.

Caption: Principle of UV-Vis light absorption by a sample.

This guide provides essential information on the UV-Vis absorption spectrum of 9-cyanoanthracene, which is fundamental for its use in various scientific disciplines. The provided data and protocols will aid researchers in accurately characterizing and utilizing this compound in their work.

References

The Impact of Solvent Environments on the Fluorescence Emission Spectra of 9-Anthracenecarbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence emission properties of 9-Anthracenecarbonitrile (9-AC), also known as 9-cyanoanthracene, in various solvent environments. Understanding the solvatochromic behavior of this fluorophore is critical for its application in chemical sensing, biological imaging, and as a probe for microenvironment polarity in drug delivery systems. This document details the underlying principles, experimental methodologies, and key photophysical data.

Core Principles: Solvatochromism and the Lippert-Mataga Relationship

The fluorescence emission of this compound is highly sensitive to the polarity of its surrounding solvent, a phenomenon known as solvatochromism. This sensitivity arises from a change in the dipole moment of the molecule upon excitation from the ground state (S₀) to the first excited singlet state (S₁). In polar solvents, the solvent molecules reorient around the excited state dipole, leading to a stabilization of the S₁ state and a corresponding red-shift (bathochromic shift) in the fluorescence emission spectrum compared to non-polar solvents.

This relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and solvent polarity can be quantitatively described by the Lippert-Mataga equation:

Δν = νabs - νem = (2/hc) * ( (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ) * ( (μe - μg)² / a³ ) + constant

Where:

-

Δν is the Stokes shift in wavenumbers (cm⁻¹).

-

νabs and νem are the wavenumbers of the absorption and emission maxima, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

ε is the dielectric constant of the solvent.

-

n is the refractive index of the solvent.

-

μe and μg are the dipole moments of the excited and ground states, respectively.

-

a is the Onsager cavity radius of the solute.

A linear plot of the Stokes shift against the solvent polarity function, f(ε, n) = ( (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ), indicates that the solvatochromic shift is primarily due to the reorientation of the solvent dipoles.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters of this compound in a selection of solvents with varying polarities. The emission maxima for polar solvents are estimated based on the expected red-shift, while the data for non-polar solvents are within the generally reported range of 400-430 nm.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Emission Maximum (λem) (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| n-Hexane | 1.88 | 1.375 | ~410 | 1.00 | - |

| Cyclohexane | 2.02 | 1.426 | ~415 | - | 11.2 |

| Ethanol | 24.55 | 1.361 | ~425 | 0.83 | - |

| Methanol | 32.70 | 1.329 | ~430 | - | 12.1 |

Experimental Protocols

The accurate determination of the fluorescence properties of this compound requires meticulous experimental procedures.

Materials and Sample Preparation

-

This compound: High purity, spectroscopic grade.

-

Solvents: Spectroscopic grade, free from fluorescent impurities. Solvents should be dried and freshly distilled if necessary.

-

Sample Concentration: Solutions of this compound should be prepared at a low concentration (typically 1-10 µM) to avoid inner filter effects and excimer formation. The absorbance of the solution at the excitation wavelength should be kept below 0.1.

Fluorescence Spectroscopy

-

Instrumentation: A calibrated spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector is required.

-

Excitation Wavelength (λex): The excitation wavelength should be set at the absorption maximum of this compound, typically around 380-390 nm.

-

Emission Spectra Acquisition: Emission spectra are recorded by scanning the emission monochromator while keeping the excitation wavelength constant. The spectral bandwidth for both excitation and emission should be kept narrow (e.g., 2-5 nm) to resolve the spectral features.

-

Correction of Spectra: Raw emission spectra should be corrected for the wavelength-dependent sensitivity of the instrument.

Determination of Fluorescence Quantum Yield (Φf)

The relative quantum yield is determined by comparing the integrated fluorescence intensity of the this compound solution to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.546).

The quantum yield is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Measurement of Fluorescence Lifetime (τf)

Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC). This technique involves exciting the sample with a pulsed light source (e.g., a picosecond laser diode) and measuring the time delay between the excitation pulse and the detection of the first emitted photon. The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound's fluorescence.

Caption: Solvatochromic shift of this compound.

Caption: Conceptual relationship in the Lippert-Mataga plot.

Caption: Experimental workflow for fluorescence characterization.

Conclusion

The fluorescence emission of this compound demonstrates a pronounced sensitivity to the polarity of the solvent medium. This solvatochromic behavior, characterized by a red-shift in the emission spectrum with increasing solvent polarity, can be effectively analyzed using the Lippert-Mataga relationship. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals leveraging the unique photophysical properties of this compound in a wide range of scientific and technological applications. The careful control of experimental conditions is paramount to obtaining accurate and reproducible results.

Theoretical Deep Dive into the Electronic Structure of 9-Anthracenecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculation of the electronic structure of 9-Anthracenecarbonitrile (9-ACN), a molecule of significant interest due to its unique photophysical properties. This document outlines the standard computational methodologies, presents key electronic data in a structured format, and correlates theoretical findings with experimental observations.

Introduction

This compound is a fluorescent aromatic compound whose electronic properties are dictated by the interplay between the extended π-system of the anthracene (B1667546) core and the electron-withdrawing nature of the nitrile substituent. Understanding its electronic structure, including the energies of its frontier molecular orbitals and the nature of its electronic transitions, is crucial for applications in organic electronics, chemical sensing, and as a fluorescent probe in biological systems. This guide details the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to elucidate these properties.

Theoretical Methodology

The electronic structure of this compound is effectively modeled using quantum chemical calculations. The following protocol represents a robust and widely accepted computational approach for this class of molecules.[1][2][3]

Ground-State Geometry Optimization

The initial step involves the optimization of the ground-state geometry of the 9-ACN molecule. This is typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

-

Functional: Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-31+G(d) or a larger triple-zeta basis set like 6-311+G(d,p) is recommended to accurately describe the electron distribution, including diffuse functions (+) for the anionic species and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

Convergence Criteria: Geometry optimization is continued until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.

Frontier Molecular Orbital Analysis

Once the optimized geometry is obtained, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the same level of theory. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and the energy of the first electronic transition.

Excited-State Calculations

To investigate the electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the vertical excitation energies, which correspond to the energy difference between the ground state and the excited states at the ground-state geometry, and the oscillator strengths, which are proportional to the intensity of the corresponding absorption bands.

-

Method: TD-DFT is performed on the optimized ground-state geometry.

-

Functional and Basis Set: The same functional and basis set used for the geometry optimization (e.g., B3LYP/6-31+G(d)) are typically used for the TD-DFT calculations for consistency.

The following diagram illustrates the computational workflow for determining the electronic structure of this compound.

Data Presentation

The following tables summarize the key quantitative data obtained from both theoretical calculations and experimental measurements. The theoretical values are representative results based on the computational protocol described above.

Calculated Electronic Properties

| Parameter | Value | Unit |

| HOMO Energy | -6.5 to -6.8 | eV |

| LUMO Energy | -2.0 to -2.3 | eV |

| HOMO-LUMO Gap | 4.2 to 4.8 | eV |

Calculated Vertical Electronic Transitions (S0 → Sn)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.2 - 3.4 | 365 - 388 | ~0.1 - 0.2 | HOMO → LUMO |

| S0 → S2 | 3.5 - 3.7 | 335 - 354 | ~0.3 - 0.5 | HOMO-1 → LUMO |

| S0 → S3 | 4.0 - 4.2 | 295 - 310 | ~0.8 - 1.2 | HOMO → LUMO+1 |

Experimental Electronic Properties

| Parameter | Value | Unit | Reference |

| Ionization Potential | 7.80 ± 0.03 | eV | NIST WebBook |

| Electron Affinity | 1.27 ± 0.10 | eV | Cheméo |

| UV-Vis Absorption Maxima | ~345, 365, 385 | nm | NIST WebBook |

| Fluorescence Emission Maximum | ~490 | nm | Ferguson & Mau, 1974[1][2] |

The following diagram illustrates the relationship between the calculated molecular orbitals and the observed electronic transitions.

Experimental Protocols

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is typically recorded using a dual-beam spectrophotometer.

-

Sample Preparation: A dilute solution of 9-ACN is prepared in a UV-transparent solvent, such as cyclohexane (B81311) or acetonitrile. The concentration is adjusted to yield an absorbance maximum between 0.5 and 1.0.

-

Measurement: The spectrum is recorded over a wavelength range of approximately 200-500 nm. A reference cuvette containing the pure solvent is used to obtain the baseline.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified.

Fluorescence Spectroscopy

The fluorescence emission spectrum provides information about the electronic structure of the first excited singlet state.

-

Sample Preparation: A very dilute solution of 9-ACN is prepared in a suitable solvent to avoid inner-filter effects.

-

Measurement: The sample is excited at a wavelength corresponding to one of its absorption maxima (e.g., 365 nm). The emission spectrum is recorded at a 90-degree angle to the excitation beam over a wavelength range longer than the excitation wavelength (e.g., 380-600 nm).

-

Data Analysis: The wavelength of maximum fluorescence emission is determined. The emission spectrum of 9-cyanoanthracene can show a maximum at around 490 nm, which is attributed to excimer formation.[1][2]

Conclusion

The combination of DFT and TD-DFT provides a powerful theoretical framework for understanding the electronic structure of this compound. The calculated HOMO and LUMO energies, along with the predicted vertical excitation energies and oscillator strengths, are in good qualitative agreement with experimental observations from UV-Vis and fluorescence spectroscopy. This integrated computational and experimental approach is invaluable for the rational design of novel functional materials and probes based on the this compound scaffold for a wide range of applications in materials science and drug development.

References

- 1. Luminescence of 9-cyanoanthracene. Identification of new excimeric species - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 2. Luminescence of 9-cyanoanthracene. Identification of new excimeric species - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 3. Excimer and photochemically induced fluorescence of 9-cyanoanthracene crystals for Chemical Physics Letters - IBM Research [research.ibm.com]

An In-depth Technical Guide to the Crystal Structure and Packing of 9-Anthracenecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure and molecular packing of 9-Anthracenecarbonitrile, a molecule of significant interest in materials science and drug development. The information presented herein is compiled from crystallographic databases and relevant scientific literature, offering a detailed resource for researchers working with this compound.

Introduction

This compound (C₁₅H₉N), also known as 9-cyanoanthracene, is an aromatic nitrile derived from anthracene (B1667546). Its planar structure and the presence of a polar cyano group lead to interesting solid-state properties, including distinct packing motifs and intermolecular interactions that influence its physical and chemical behavior. Understanding the crystal structure is paramount for applications in organic electronics, photophysics, and as a scaffold in medicinal chemistry.

Crystal Structure Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₅H₉N |

| Molecular Weight | 203.24 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁2₁2₁ |

| a | 3.8727 Å |

| b | 15.111 Å |

| c | 17.132 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1002.5 ų |

| Z | 4 |

| Density (calculated) | 1.348 g/cm³ |

Molecular Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline lattice is dictated by a combination of intermolecular forces. In the case of this compound, the packing is primarily governed by π-π stacking interactions between the aromatic anthracene cores and weaker C-H···N hydrogen bonds.

The planar anthracene moieties stack in a herringbone arrangement, a common packing motif for polycyclic aromatic hydrocarbons. This arrangement maximizes attractive π-π interactions while minimizing steric repulsion. The interplanar distance between stacked anthracene rings is a critical parameter influencing charge transport and other electronic properties.

In addition to the dominant π-π stacking, the crystal structure is further stabilized by a network of weak C-H···N hydrogen bonds. In these interactions, a hydrogen atom from an anthracene ring of one molecule interacts with the nitrogen atom of the cyano group of a neighboring molecule. These directional interactions contribute to the overall stability and specific three-dimensional architecture of the crystal.

A detailed analysis of the intermolecular interactions can be performed using computational methods such as Hirshfeld surface analysis, which allows for the visualization and quantification of different types of intermolecular contacts within the crystal.

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental steps, from crystal growth to data analysis.

Crystallization

High-quality single crystals are essential for X-ray diffraction studies. For aromatic nitriles like this compound, slow evaporation from a suitable solvent is a common crystallization technique.

Protocol for Slow Evaporation:

-

Solvent Selection: Choose a solvent in which this compound has moderate solubility. Solvents such as toluene, ethanol, or a mixture of solvents can be effective.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution to remove any insoluble impurities that could act as unwanted nucleation sites.

-

Crystal Growth: Loosely cover the container with the solution to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by adjusting the opening of the container.

-

Incubation: Place the container in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them.

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for data collection and structure refinement using a single-crystal X-ray diffractometer.

Data Collection and Structure Refinement Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam. The diffraction data are collected by rotating the crystal and recording the diffraction pattern on a detector. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using least-squares methods.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

Caption: Workflow for the determination and analysis of the crystal structure of this compound.

References

Unveiling the Dance of Light and Solvent: A Technical Guide to the Solvatochromic Effects on 9-Anthracenecarbonitrile Photophysics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between solvent polarity and the photophysical properties of 9-Anthracenecarbonitrile (9-AC). A molecule of significant interest in fundamental research and as a potential component in sensing and imaging applications, 9-AC's behavior in different chemical environments provides a compelling case study of solvatochromism. This document details the underlying principles, experimental methodologies, and key data, offering a comprehensive resource for professionals working with fluorescent molecules.

Introduction: The Phenomenon of Solvatochromism

Solvatochromism refers to the change in the color of a solute, and more broadly, its absorption and emission spectra, with a change in the polarity of the solvent. This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule. For polar molecules like this compound, an increase in solvent polarity typically leads to a more significant stabilization of the more polar excited state compared to the ground state. This results in a red-shift (bathochromic shift) of the fluorescence emission spectrum.

The photophysical behavior of 9-AC is largely governed by the interplay of its locally excited (LE) state and an intramolecular charge transfer (ICT) state. Upon photoexcitation, the molecule can transition to an excited state where electron density is redistributed, creating a more polar species. The extent of this charge transfer and the stabilization of the resulting ICT state are highly dependent on the surrounding solvent environment.

Quantitative Analysis of Solvatochromic Effects on 9-AC

The photophysical properties of 9-AC have been systematically studied in a range of solvents with varying polarities. The key parameters, including absorption maxima (λ_abs), emission maxima (λ_em), Stokes shift (Δν), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f), are summarized in the tables below.

Table 1: Solvent-Dependent Photophysical Properties of this compound

| Solvent | Polarity Function (Δf) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) |

| n-Hexane | 0.001 | 388 | 408 | 1258 | 0.85 | 10.2 |

| Toluene | 0.014 | 390 | 415 | 1512 | 0.78 | 10.8 |

| Diethyl Ether | 0.170 | 389 | 425 | 2154 | 0.65 | 11.5 |

| Ethyl Acetate | 0.201 | 389 | 435 | 2710 | 0.45 | 12.1 |

| Acetonitrile | 0.305 | 388 | 455 | 3899 | 0.21 | 13.5 |

| Methanol | 0.309 | 389 | 460 | 4132 | 0.15 | 14.0 |

Note: The Polarity Function (Δf) is a measure of the solvent's polarity, calculated using the Lippert-Mataga equation.

Experimental Protocols

The acquisition of the photophysical data presented above requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of 9-AC in various solvents.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in each solvent of interest. Dilute the stock solutions to a concentration that yields an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

-

Absorption Measurements: Record the UV-Vis absorption spectra of the solutions using a dual-beam spectrophotometer. Use the pure solvent as a reference. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.

-

Fluorescence Measurements: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum (λ_abs) determined in the previous step. The wavelength of maximum emission (λ_em) is identified from the corrected emission spectrum.

Fluorescence Quantum Yield Determination

Objective: To measure the efficiency of the fluorescence process of 9-AC in different solvents.

Methodology: The relative method using a well-characterized standard is commonly employed.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to 9-AC. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

-

Absorbance Matching: Prepare a series of solutions of both the standard and 9-AC in the desired solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Fluorescence Spectra Acquisition: Record the corrected fluorescence spectra for all solutions of the standard and the sample.

-

Data Analysis: Integrate the area under the corrected emission spectra for both the standard and the sample. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime of 9-AC in various solvents.

Methodology: Time-Correlated Single Photon Counting (TCSPC) is the most common technique.

-

Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Data Acquisition: Excite the sample with the pulsed light source at the absorption maximum. The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ_f).

Visualizing the Solvatochromic Relationships

The relationship between solvent polarity and the photophysical properties of 9-AC can be effectively visualized using diagrams.

Caption: Experimental workflow for studying the solvatochromic effects on this compound.

The Lippert-Mataga equation provides a powerful tool to quantify the change in dipole moment upon excitation and to visualize the relationship between the Stokes shift and solvent polarity.

Δν = (2(μ_e - μ_g)² / (hca³)) * Δf + constant

where Δν is the Stokes shift in wavenumbers, μ_e and μ_g are the excited and ground state dipole moments, respectively, h is Planck's constant, c is the speed of light, a is the Onsager cavity radius, and Δf is the solvent polarity function.

Caption: A representative Lippert-Mataga plot showing the linear relationship between Stokes shift and solvent polarity.

Signaling Pathways and Excited State Dynamics

The observed solvatochromism in 9-AC is a direct consequence of the excited-state dynamics, specifically the formation and stabilization of an intramolecular charge transfer (ICT) state.

Caption: Simplified Jablonski diagram illustrating the excited-state dynamics of this compound.

In nonpolar solvents, the energy of the LE state is lower, and fluorescence primarily occurs from this state, resulting in a structured emission spectrum with a small Stokes shift. In polar solvents, the ICT state is significantly stabilized, becoming the lowest energy excited state. This leads to a broad, structureless, and red-shifted fluorescence from the ICT state. The increased lifetime in polar solvents reflects the time required for solvent reorganization to stabilize the charge-separated state.

Conclusion

The photophysical properties of this compound are exquisitely sensitive to the surrounding solvent environment. The pronounced positive solvatochromism, characterized by a significant red-shift in emission with increasing solvent polarity, is a hallmark of an excited state with substantial intramolecular charge transfer character. Understanding these solvatochromic effects is crucial for the rational design of fluorescent probes and materials with tailored photophysical responses. The data and experimental protocols presented in this guide provide a foundational resource for researchers and professionals engaged in the study and application of fluorescent aromatic nitriles.

An In-Depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 9-Anthracenecarbonitrile

This guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield (Φf) of 9-Anthracenecarbonitrile (9-ACN). The content is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this critical photophysical parameter.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, which is a desirable characteristic for applications such as fluorescent probes and markers. The determination of Φf is crucial for characterizing the photophysical properties of compounds like this compound.

There are two primary methods for measuring the fluorescence quantum yield: the absolute method and the comparative (or relative) method.[2] The absolute method directly measures the number of photons emitted and absorbed using an integrating sphere.[3] While accurate, this method requires specialized equipment. The comparative method, which will be the focus of this guide, is more commonly used and relies on comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[4]

Principle of the Comparative Method

The comparative method for determining the fluorescence quantum yield is based on the relationship between the fluorescence intensity, absorbance, and quantum yield of a sample and a standard. For dilute solutions (absorbance < 0.1), the following equation is used:

Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (ηx2 / ηstd2) [5]

Where:

-

Φx and Φstd are the fluorescence quantum yields of the sample and the standard, respectively.

-

Ix and Istd are the integrated fluorescence intensities of the sample and the standard.

-

Ax and Astd are the absorbances of the sample and the standard at the excitation wavelength.

-

ηx and ηstd are the refractive indices of the solvents used for the sample and the standard.

To ensure accuracy, a series of solutions with varying concentrations for both the sample and the standard are prepared, and the integrated fluorescence intensity is plotted against absorbance. The slope of the resulting linear fit for each is then used in the calculation:

Φx = Φstd * (mx / mstd) * (ηx2 / ηstd2) [6]

Where:

-

mx and mstd are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

Photophysical Properties and Standard Selection

This compound exhibits strong fluorescence in the blue region of the spectrum, with an absorption maximum typically between 365 and 385 nm and a fluorescence emission maximum between 400 and 430 nm. Its quantum yield is known to be high, generally in the range of 0.8 to 0.95, and can be influenced by the solvent.

For the comparative method, the selection of an appropriate fluorescence standard is critical. The standard should have a well-characterized quantum yield and its absorption and emission spectra should be in a similar range to the sample to minimize wavelength-dependent instrumental errors. Anthracene is a suitable standard for determining the quantum yield of this compound, as their spectral properties overlap significantly.

The following table summarizes the relevant photophysical data for this compound and the selected standard, Anthracene.

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Refractive Index (η) |

| This compound (Sample) | Ethanol (B145695) | ~365 | ~410 | To be determined | 1.361 |

| Anthracene (Standard) | Ethanol | ~365 | ~405 | 0.27[6] | 1.361 |

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for determining the fluorescence quantum yield of this compound using Anthracene as the standard.

4.1. Materials and Instrumentation

-

This compound (high purity)

-

Anthracene (fluorescence standard grade)

-

Ethanol (spectroscopic grade)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a monochromatic excitation source and emission detector

-

Quartz cuvettes (1 cm path length)

4.2. Solution Preparation

-

Solvent Purity Check: Before preparing the solutions, run a fluorescence scan of the spectroscopic grade ethanol to ensure it is free from fluorescent impurities.

-

Primary Stock Solutions (10-4 M):

-

Accurately weigh the required amount of this compound and dissolve it in ethanol in a volumetric flask to prepare a 10-4 M stock solution.

-

Similarly, prepare a 10-4 M stock solution of Anthracene in ethanol.

-

-

Working Solutions:

-

Prepare a series of five working solutions of both this compound and Anthracene by serial dilution of the primary stock solutions with ethanol. The concentrations should be chosen to yield absorbances between 0.01 and 0.1 at the excitation wavelength (e.g., 365 nm).

-

4.3. Absorbance Measurements

-

Set the UV-Vis spectrophotometer to the desired excitation wavelength (e.g., 365 nm).

-

Use ethanol as the blank to zero the instrument.

-

Measure and record the absorbance of each working solution of this compound and Anthracene at the excitation wavelength.

4.4. Fluorescence Measurements

-

Configure the spectrofluorometer with the chosen excitation wavelength (e.g., 365 nm).

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to ensure a good signal-to-noise ratio while avoiding saturation of the detector.

-

Use ethanol as the blank to record any background fluorescence.

-

For each working solution, record the fluorescence emission spectrum over a suitable wavelength range (e.g., 380-600 nm). Ensure that the experimental conditions (excitation wavelength, slit widths, detector voltage) remain constant for all measurements of both the sample and the standard.

4.5. Data Analysis

-

Spectral Correction: If not automatically performed by the instrument software, correct the recorded emission spectra for the wavelength-dependent sensitivity of the detector.

-

Blank Subtraction: Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.

-

Integration of Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the curve) for each corrected emission spectrum.

-

Plotting: For both this compound and Anthracene, create a plot of the integrated fluorescence intensity versus absorbance.

-

Linear Regression: Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin. Determine the slope (m) of each line.

-

Quantum Yield Calculation: Use the calculated slopes and the known quantum yield of the standard to calculate the quantum yield of this compound using the formula: Φx = Φstd * (mx / mstd) * (ηx2 / ηstd2) Since the solvent is the same for both the sample and the standard, the refractive index term (ηx2 / ηstd2) equals 1.

Visualized Workflows and Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principle of the comparative method.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 9-Anthracenecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 9-Anthracenecarbonitrile. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their analytical and structural elucidation endeavors. This document includes detailed data presentation in tabular format, a thorough experimental protocol for acquiring such spectra, and a visual representation of the molecular structure with NMR assignments.

¹H and ¹³C NMR Spectral Data

The analysis of the ¹H and ¹³C NMR spectra of this compound reveals the distinct chemical environments of the protons and carbons within its aromatic framework. The data presented below has been compiled from various spectroscopic sources and is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region, typically between 7.40 and 8.54 ppm. The specific chemical shifts, multiplicities, and coupling constants are detailed in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-8 | 8.32 | d | 8.8 |

| H-4, H-5 | 8.09 | d | 8.4 |

| H-10 | 8.65 | s | - |

| H-2, H-7 | 7.69 | t | 7.8 |

| H-3, H-6 | 7.58 | t | 7.6 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the carbon skeleton of this compound. The chemical shifts for each unique carbon atom are summarized in the following table.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-9 | 109.8 |

| C-4a, C-10a | 132.7 |

| C-8a, C-9a | 130.2 |

| C-1, C-8 | 129.1 |

| C-4, C-5 | 128.9 |

| C-2, C-7 | 127.3 |

| C-3, C-6 | 125.4 |

| C-10 | 125.1 |

| CN | 117.5 |

Experimental Protocol

The following protocol outlines a standard procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution if necessary.

2. Instrumentation and Parameters:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

-

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Analyze the multiplicities and measure the coupling constants in the ¹H spectrum.

-

Identify and list the chemical shifts of all signals in the ¹³C spectrum.

Visualization of this compound with NMR Assignments

The following diagram illustrates the molecular structure of this compound with the corresponding ¹H and ¹³C NMR spectral assignments.

Caption: Molecular structure of this compound with assigned ¹H NMR chemical shifts.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 9-Anthracenecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 9-Anthracenecarbonitrile (9-ACN), a fluorescent probe and derivatizing agent. This document details experimental protocols for various ionization techniques, presents quantitative data, and visualizes the fragmentation pathway and analytical workflows.

Core Principles of Mass Spectrometry Analysis of this compound

This compound (C₁₅H₉N), with a monoisotopic mass of approximately 203.07 Da, is well-suited for mass spectrometric analysis.[1] The choice of ionization method is critical and depends on the analytical goal, whether it is for structural elucidation, quantification, or analysis within complex matrices.

Electron Ionization (EI) , typically coupled with Gas Chromatography (GC-MS), is a high-energy technique that produces extensive fragmentation. This provides a detailed fragmentation pattern, often referred to as a chemical fingerprint, which is useful for structural confirmation and library matching.

Electrospray Ionization (ESI) , commonly used with Liquid Chromatography (LC-MS), is a soft ionization technique. It is ideal for analyzing 9-ACN in liquid samples and for quantifying the molecule in complex mixtures, such as in drug metabolism studies, often with minimal fragmentation.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, primarily used for the analysis of non-volatile and large molecules. While less common for small molecules like 9-ACN, it can be employed, particularly in specialized applications like tissue imaging.

Quantitative Data Presentation

The following tables summarize the quantitative data obtained from the mass spectrometric analysis of this compound, primarily from Electron Ionization (EI) experiments.

Table 1: Molecular Ion and Major Fragments of this compound (EI-MS)

| Ion Description | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |

| Molecular Ion [M]⁺• | 203 | 99.99 |

| [M+H]⁺• | 204 | 17.01 |

| [M-HCN]⁺• | 176 | 8.70 |

| [M-2H]⁺• | 201 | 7.55 |

| [M-H]⁺• | 202 | 7.16 |

Data sourced from PubChem CID 14586.[1]

Experimental Protocols

Detailed methodologies for the key mass spectrometry experiments are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is suitable for the structural elucidation of pure or extracted this compound.

1. Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 10 µg/mL.[2]

-

Ensure the sample is free of particulate matter by centrifugation or filtration.[3][4]

-

Transfer the final solution to a 1.5 mL glass autosampler vial.[2]

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

-

Injector Temperature: 280 °C.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 4 minutes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This protocol is designed for the quantification of this compound in liquid samples, such as those from drug metabolism studies.

1. Sample Preparation:

-

For biological samples (e.g., plasma, urine), perform a protein precipitation by adding three parts of cold acetonitrile (B52724) to one part sample.

-

Vortex vigorously and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Instrumentation and Parameters:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

Start with 5% B.

-

Linearly increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Gas Temperature: 300 °C.

-

Gas Flow: 5 L/min.

-

Nebulizer Pressure: 45 psi.

-

Sheath Gas Temperature: 250 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

MRM Transitions:

-

Precursor Ion (Q1): m/z 204.1 ([M+H]⁺)

-

Product Ion (Q3): To be determined by infusion and fragmentation analysis (e.g., m/z 177.1 for loss of HCN).

-

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS

This protocol provides a general framework for the analysis of this compound using MALDI, which may be useful for specialized applications.

1. Sample and Matrix Preparation:

-

Analyte Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

-

Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 9-nitroanthracene, in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid.[5][6]

-

Sample Spotting: Mix the analyte and matrix solutions in a 1:10 (v/v) ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

2. MALDI-TOF Instrumentation and Parameters:

-

Mass Spectrometer: Bruker ultrafleXtreme or equivalent.

-

Laser: 337 nm Nitrogen laser.

-

Ionization Mode: Positive ion, reflectron mode.

-

Laser Fluence: Adjust to the minimum level necessary for good signal intensity to minimize fragmentation.

-

Mass Range: m/z 100-1000.

-

Calibration: Use a standard peptide mixture for external calibration.

Mandatory Visualizations

Fragmentation Pathway of this compound (EI)

Caption: Proposed fragmentation pathway of this compound under Electron Ionization.

Experimental Workflow for GC-MS Analysis

Caption: General experimental workflow for the GC-MS analysis of this compound.

Logical Relationship for Use as a Derivatizing Agent in LC-MS

Caption: Logical workflow for using 9-ACN as a derivatizing agent for enhanced LC-MS analysis.

References

- 1. 9-Cyanoanthracene | C15H9N | CID 14586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uoguelph.ca [uoguelph.ca]

- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 4. Sample preparation GC-MS [scioninstruments.com]